Pcsk9-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-18 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound helps to lower low-density lipoprotein cholesterol levels in the blood, making it a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-18 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the quality of the product.
Process optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.
Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Pcsk9-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: Used in the development of new drugs and therapeutic strategies targeting PCSK9
Mechanism of Action
Pcsk9-IN-18 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLRs). This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and remove low-density lipoprotein cholesterol from the bloodstream. The molecular targets and pathways involved include:
PCSK9: The primary target of this compound.
LDLRs: Receptors that are protected from degradation by the inhibition of PCSK9 .
Comparison with Similar Compounds
Pcsk9-IN-18 is compared with other PCSK9 inhibitors, such as:
Evolocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDLRs.
Alirocumab: Another monoclonal antibody with a similar mechanism of action.
Inclisiran: A small interfering RNA that reduces the production of PCSK9.
Uniqueness
This compound is unique in its chemical structure and specific binding properties, which may offer advantages in terms of potency, selectivity, and pharmacokinetics compared to other inhibitors .
List of Similar Compounds
- Evolocumab
- Alirocumab
- Inclisiran
Properties
Molecular Formula |
C15H20N6O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate |
InChI |
InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21) |
InChI Key |
FACQTUAPLVJUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.